tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate
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Overview
Description
Preparation Methods
The synthesis of tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate involves several steps. One common method includes the use of tert-butyl nitrite (t-BuONO) to form an intermediate diazonium salt, which then undergoes borylation with B2pin2 . This process is often catalyzed by a radical initiator such as benzoyl peroxide (BPO) to enhance the reaction efficiency .
Chemical Reactions Analysis
tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to form stable complexes with various biological molecules, influencing their function and activity . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and development .
Comparison with Similar Compounds
tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl 5-tosyl-5H-pyrrolo [2,3-b]pyrazin-2-ylcarbamate: This compound is used in the synthesis of tricyclic heterocycles and their kinase inhibitory activity.
tert-Butyl (2-chloro-5-formylpyridin-4-yl)carbamate: Known for its use in various chemical reactions and industrial applications.
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines.
These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C18H27N3O3 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
tert-butyl N-[5-(1-formylpyrrolidin-2-yl)pyridin-2-yl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C18H27N3O3/c1-13(2)21(17(23)24-18(3,4)5)16-9-8-14(11-19-16)15-7-6-10-20(15)12-22/h8-9,11-13,15H,6-7,10H2,1-5H3 |
InChI Key |
LSIXJJWJFCUASN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=NC=C(C=C1)C2CCCN2C=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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